![molecular formula C39H65N5O8 B14785833 [3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microcolin B is a biologically active lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. It is known for its potent cytotoxic and immunosuppressive properties, making it a compound of interest in various scientific fields, including medicine and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Microcolin B involves segment condensation strategies using suitably protected L-amino acids. One notable method includes the preparation of a unique Boc and Mem protected cyclic compound from N-Boc-Methyl-L-Leucil-L-threonin-benzyl ester in a five-step synthesis. This segment is then coupled with octanoic acid, followed by deprotection using a standard mixed anhydride strategy. The resultant compound undergoes debenzylation and coupling with a pyrrolinone unit after acetylation to yield Microcolin B .
Industrial Production Methods
Industrial production methods for Microcolin B are not well-documented, likely due to the complexity and low yield of the synthetic processes. advancements in synthetic biology and marine biotechnology may offer scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Microcolin B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Microcolin B include:
Mixed anhydrides: Used in the deprotection steps.
Ticl4: Used for the removal of Mem protection.
Acetylation agents: Used for the final acetylation step.
Major Products
The major products formed from these reactions include various analogues of Microcolin B, such as desacetyl-microcolin B and other acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Microcolin B has several scientific research applications:
Chemistry: Used as a model compound for studying lipopeptide synthesis and reactions.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Explored for its immunosuppressive properties, potentially useful in organ transplantation and autoimmune diseases.
Wirkmechanismus
Microcolin B exerts its effects through several mechanisms:
Cytotoxicity: Induces cell death in cancer cells by disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Microcolin B is structurally similar to other lipopeptides isolated from marine cyanobacteria, such as:
Microcolin A: Shares similar cytotoxic and immunosuppressive properties.
Majusculamide D: Another lipopeptide with comparable biological activities
Microcolin B stands out due to its unique combination of potent cytotoxic and immunosuppressive effects, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C39H65N5O8 |
|---|---|
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)36(48)41(11)31(21-23(2)3)35(47)40-33(28(9)52-29(10)45)38(50)42(12)34(24(4)5)39(51)43-20-15-17-30(43)37(49)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47) |
InChI-Schlüssel |
MNASOWORUXKEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(C(C)OC(=O)C)C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


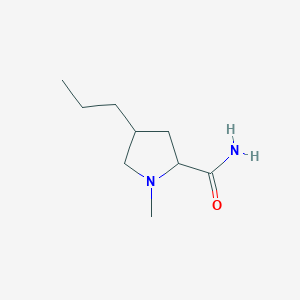
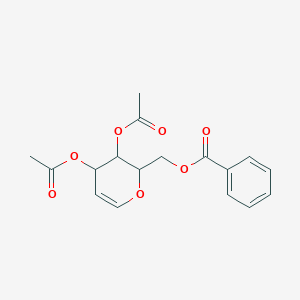

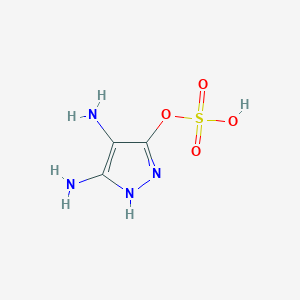
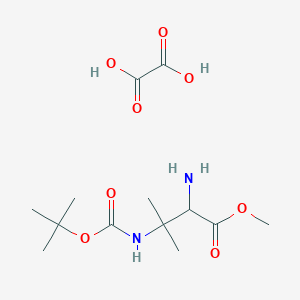
![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
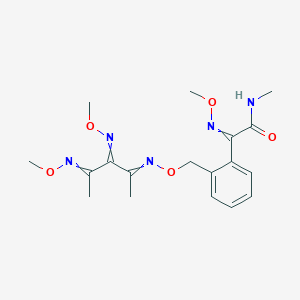
![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
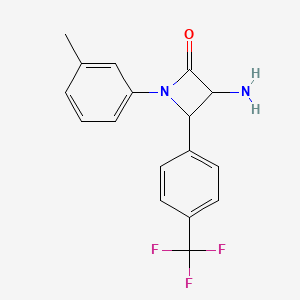
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)

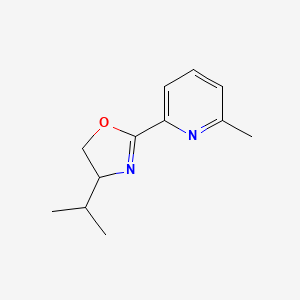
![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
